molecular formula C19H20ClN5O3S2 B2781960 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223798-09-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2781960
CAS No.: 1223798-09-1
M. Wt: 465.97
InChI Key: XBGXZEOCHRZECH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine moiety and substituted with a 4-chloro-2-methoxy-5-methylphenyl acetamide group. The compound’s synthesis likely involves alkylation of thiazolo-pyrimidine precursors with chloroacetamide intermediates, followed by thiomorpholine incorporation, as suggested by analogous methods in and .

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S2/c1-11-7-13(14(28-2)8-12(11)20)22-15(26)9-25-10-21-17-16(18(25)27)30-19(23-17)24-3-5-29-6-4-24/h7-8,10H,3-6,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXZEOCHRZECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26ClN3O4S2C_{27}H_{26}ClN_3O_4S^2. The compound features a complex structure that includes a thiazolo-pyrimidine moiety and a chloro-methoxy phenyl group. The intricate design of this molecule suggests potential interactions with various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC27H26ClN3O4S2
Molecular Weight560.526 g/mol
SMILESCC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity Assay

A study reported the following IC50 values for the compound against different cell lines:

Cell LineIC50 (μM)
MDA-MB-2315.00
HepG210.00

These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing non-cancerous cells.

The proposed mechanism of action involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. The compound's ability to induce morphological changes and enhance caspase-3 activity further supports its role as an apoptosis-inducing agent.

Apoptosis Induction Study

In a separate experiment, the compound was shown to enhance caspase-3 activity significantly:

Concentration (μM)Caspase-3 Activity (fold increase)
1.01.33
10.01.57

This data suggests that the compound effectively triggers apoptotic pathways in targeted cancer cells.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial and anti-inflammatory activities. Further research is needed to elucidate these effects and their underlying mechanisms.

Antibacterial Activity

Preliminary screening indicated potential antibacterial effects against Gram-positive bacteria, although more comprehensive studies are required.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are hypothesized based on its structural analogs known for similar activities. In vitro assays are necessary to confirm these effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Features
Target Compound Thiazolo[4,5-d]pyrimidine Thiomorpholin-4-yl, 4-chloro-2-methoxy-5-methylphenyl acetamide - - Thiomorpholine enhances stability; chloro/methoxy groups modulate lipophilicity
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl thioxoacetamide 90 186–187 High yield due to electron-withdrawing substituents; rigid planar structure
N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (6a,b) Thiazole Morpholine, 4-R-benzyl - - Morpholine improves solubility; R-group tailors target selectivity
N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide Pyrimidine-thiazole hybrid Morpholinylethylamino, 2-chloro-6-methylphenyl - - Dual pyrimidine-thiazole core; morpholine enhances pharmacokinetics
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (892469-51-1) Triazolo[4,5-d]pyrimidine Phenylmethyl, 2-chlorophenylmethyl acetamide - - Triazole substitution alters electronic properties vs. thiazole

Key Observations :

Thiomorpholine vs. Morpholine : Thiomorpholine (sulfur-containing) in the target compound may confer higher metabolic stability than morpholine analogs (e.g., 6a,b) due to reduced oxidation susceptibility .

Substituent Effects : The 4-chloro-2-methoxy-5-methylphenyl group balances lipophilicity and steric bulk, contrasting with simpler aryl groups (e.g., 4-methoxyphenyl in Compound 9) .

Bioactivity and Pharmacological Comparisons

While explicit bioactivity data for the target compound is unavailable, insights can be inferred from analogs:

  • Morpholine Derivatives : Compounds like 6a,b () and those in demonstrate enhanced solubility and kinase inhibition, suggesting the target compound may target similar pathways .
  • Triazolo-pyrimidines : analogs show altered binding kinetics due to triazole’s electronegativity, whereas the target’s thiazole core may favor hydrophobic interactions .

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